-Bromo-1,3-diphenyl-1,3-propanedione, also known as Dibenzoylbromomethane or Bromodibenzoylmethane, finds application as a versatile building block in organic synthesis. Its reactive carbonyl groups and the presence of a bromine atom allow for various functionalization reactions, enabling the construction of complex molecules. Studies have explored its use in the synthesis of:
Research suggests potential applications of 2-bromo-1,3-diphenyl-1,3-propanedione in medicinal chemistry. Studies have reported on its:
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethylbromide or 2-bromodibenzoylmethane, is an organic compound with the molecular formula and a molecular weight of 303.15 g/mol. This compound appears as an off-white powder and has a melting point ranging from 87 to 93 °C . It is classified as a bromo ketone due to the presence of both bromine and ketone functional groups in its structure.
The compound is notable for its unique properties, including its ability to act as a ligand that binds to metal ions, which facilitates various
Research indicates that 2-bromo-1,3-diphenylpropane-1,3-dione exhibits biological activity by interacting with various biomolecules. It has been shown to influence enzymatic reactions and may have potential applications in drug development due to its ability to modulate biological pathways. The compound's interactions with proteins and enzymes suggest its utility as a biochemical probe or therapeutic agent.
The synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione can be achieved through several methods:
These synthetic routes highlight the versatility and accessibility of this compound for research and industrial applications.
2-Bromo-1,3-diphenylpropane-1,3-dione has several applications:
Studies on 2-bromo-1,3-diphenylpropane-1,3-dione have focused on its interactions with various biological macromolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance:
Several compounds share structural similarities with 2-bromo-1,3-diphenylpropane-1,3-dione. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoacetophenone | Contains a bromine atom and an acetophenone moiety | |
| 4-Bromobenzophenone | A brominated derivative of benzophenone | |
| 4-Bromodibenzoylmethane | Similar structure but different substituents |
The uniqueness of 2-bromo-1,3-diphenylpropane-1,3-dione lies in its specific arrangement of functional groups that confer distinct chemical properties not found in other similar compounds. Its dual role as both a bromo ketone and a ligand enhances its reactivity profile compared to other derivatives like 4-bromobenzophenone or 2-bromoacetophenone.
2-Bromo-1,3-diphenylpropane-1,3-dione is an organic compound with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrO₂ |
| Carbon (C) Atoms | 15 |
| Hydrogen (H) Atoms | 11 |
| Bromine (Br) Atoms | 1 |
| Oxygen (O) Atoms | 2 |
This composition reflects a diketone backbone substituted with two phenyl groups and a bromine atom at the 2-position [1] [2] [3].
The molecular weight and key physicochemical parameters of 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below:
| Parameter | Value |
|---|---|
| Molecular Weight | 303.15 g/mol |
| Melting Point | 89–93 °C |
| Boiling Point | 403.4 °C (at 760 mmHg) |
| Density | 1.44–1.65 g/cm³ |
| Refractive Index | 1.4650 (estimated) |
| pKa | 5.17 (predicted) |
These values are consistent with its aromatic diketone structure and the presence of a heavy bromine atom [1] [4] [5].
The two-dimensional structure of 2-Bromo-1,3-diphenylpropane-1,3-dione consists of a propane-1,3-dione core flanked by phenyl groups at the 1 and 3 positions, with a bromine atom attached to the central carbon (2-position). The structure can be represented by the following descriptors:
C(C(C(=O)C1=CC=CC=C1)Br)(=O)C2=CC=CC=C2 InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H BYAJHZYXPBREEK-UHFFFAOYSA-NThe two phenyl rings are directly bonded to the 1 and 3 carbon atoms of the propane-1,3-dione backbone, while the bromine atom is attached to the central carbon [3].
Detailed crystallographic studies reveal that the two benzoyl (phenylcarbonyl) groups in the molecule are nearly perpendicular to each other. In the orthorhombic crystal form, the dihedral angles between the planes of the phenyl rings are approximately 80° and 87° in two independent molecules within the unit cell. This non-coplanarity is a direct consequence of steric interactions and the electronic effects of the bromine substituent [6].
Bond lengths and angles from X-ray diffraction analysis:
| Bond/Angle | Value (Å or °) |
|---|---|
| Bromine–Carbon (Br–C) | ~1.95 Å |
| Carbonyl (C=O) | ~1.21 Å |
| Phenyl–Carbon (C–C) | ~1.39–1.40 Å |
| Dihedral (phenyl rings) | 79.9°, 87.4° |
Single-crystal X-ray diffraction analysis provides comprehensive insight into the solid-state structure of 2-Bromo-1,3-diphenylpropane-1,3-dione. The compound crystallizes in the orthorhombic system, space group P c a2₁, with the following unit cell parameters:
| Crystal Data | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P c a2₁ |
| a (Å) | 28.0680(6) |
| b (Å) | 5.6508(1) |
| c (Å) | 15.3741(3) |
| Volume (ų) | 2438.43(8) |
| Z (number of formula units) | 8 |
| Temperature | 100 K |
| Density (calculated, g/cm³) | 1.652 |
| Radiation | Mo Kα, λ = 0.71073 Å |
| Bond/Angle | Value |
|---|---|
| Bromine–Carbon (Br–C) | 1.948(4) Å |
| Carbonyl (C=O) | 1.209(5) Å |
| Dihedral (phenyl rings) | 79.9°, 87.4° |
These crystallographic results confirm the molecular rigidity and the pronounced non-planarity of the aromatic rings, which are characteristic of this class of brominated diketones [6].
Acute Toxic;Irritant;Environmental Hazard